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Compound of Interest

Compound Name: ATTO488-ProTx-II

Cat. No.: B1573959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for the

visualization of the voltage-gated sodium channel Nav1.7 using the fluorescently labeled

peptide toxin ATTO488-ProTx-II with confocal microscopy. ProTx-II is a potent and selective

inhibitor of Nav1.7, a key target in pain research. The conjugation of ProTx-II with the bright

and photostable fluorophore ATTO488 allows for high-resolution imaging of this ion channel on

the cell surface.

I. Introduction to ATTO488-ProTx-II
ATTO488-ProTx-II is a valuable tool for studying the localization and dynamics of Nav1.7

channels in various cell types. ProTx-II, a peptide toxin isolated from the venom of the tarantula

Thrixopelma pruriens, exhibits high affinity and selectivity for Nav1.7. It acts as a gating

modifier, shifting the voltage-dependence of channel activation to more positive potentials,

thereby inhibiting channel function. ATTO488 is a fluorescent dye with excitation and emission

maxima in the blue-green region of the spectrum, making it well-suited for excitation with the

common 488 nm laser line of confocal microscopes. Its high fluorescence quantum yield and

photostability ensure a strong and durable signal for imaging.

II. Data Presentation
Table 1: Spectral Properties of ATTO488
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Property Value Reference

Excitation Maximum (λex) 500 nm

Emission Maximum (λem) 520 nm

Molar Extinction Coefficient 9.0 x 10⁴ M⁻¹cm⁻¹

Fluorescence Quantum Yield

(ηfl)
80%

Fluorescence Lifetime (τfl) 4.1 ns

Table 2: Recommended Confocal Microscopy Settings
for ATTO488-ProTx-II
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Parameter Recommended Setting Notes

Excitation Laser Argon Ion Laser
The 488 nm line is ideal for

exciting ATTO488.

Laser Power 1-5%

Start with low laser power to

minimize phototoxicity and

photobleaching, and adjust as

needed to achieve a good

signal-to-noise ratio.

Dichroic Mirror 488 nm cutoff
To separate excitation and

emission light.

Emission Filter 500-550 nm bandpass

This range effectively captures

the peak emission of ATTO488

while minimizing background.

Pinhole Size 1 Airy Unit (AU)

Provides a good balance

between signal intensity and

optical sectioning for high-

resolution imaging.

Detector
Photomultiplier Tube (PMT) or

Hybrid Detector (HyD)

Standard detectors for

confocal microscopy.

Detector Gain/HV 600-800V (for PMT)

Adjust to obtain an optimal

signal without saturating the

detector. Use the Hi-Lo look-up

table (LUT) to check for

saturated pixels.

Scan Speed 400-800 Hz

A moderate scan speed is

recommended to achieve a

good signal-to-noise ratio

without excessive scan times.

Image Resolution 1024 x 1024 pixels
Provides sufficient detail for

most applications.

Averaging 2-4x line averaging Improves the signal-to-noise

ratio, resulting in clearer
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images.

III. Experimental Protocols
Protocol 1: Cell Culture and Preparation for Imaging

Cell Seeding: Seed cells expressing Nav1.7 (e.g., HEK293 cells stably expressing Nav1.7,

or dorsal root ganglion neurons) onto glass-bottom dishes or coverslips suitable for confocal

microscopy. Culture cells to 60-80% confluency.

Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline

(PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and

magnesium).

Labeling with ATTO488-ProTx-II:

Prepare a working solution of ATTO488-ProTx-II in imaging buffer at a final concentration

of 1-10 nM. The optimal concentration should be determined empirically for each cell type

and experimental condition.

Incubate the cells with the ATTO488-ProTx-II solution for 15-30 minutes at room

temperature or 37°C, protected from light.

Washing: Gently wash the cells three times with imaging buffer to remove unbound

ATTO488-ProTx-II.

Imaging: Immediately proceed to confocal imaging. For live-cell imaging, maintain the cells in

imaging buffer at 37°C using a stage-top incubator.

Protocol 2: Confocal Imaging of ATTO488-ProTx-II
Microscope Setup: Turn on the confocal microscope, laser lines, and associated computer

equipment. Allow the lasers to warm up according to the manufacturer's instructions.

Locate Cells: Place the prepared sample on the microscope stage. Using brightfield or

differential interference contrast (DIC) optics, locate the cells of interest.

Configure Imaging Parameters:
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Select the 488 nm laser for excitation.

Set the detector to collect emission between 500 nm and 550 nm.

Adjust the pinhole to 1 Airy Unit.

Image Acquisition:

Start with a low laser power (e.g., 1%) and a moderate detector gain.

Focus on the cell surface to visualize the membrane-bound ATTO488-ProTx-II.

Adjust the laser power and detector gain to obtain a bright, but not saturated, signal. Use

the microscope's software to identify and avoid saturated pixels.

Acquire single optical sections or a Z-stack to visualize the three-dimensional distribution

of Nav1.7 channels.

Image Processing and Analysis: Save the acquired images. If necessary, perform

background subtraction and adjust brightness and contrast for presentation. For quantitative

analysis, ensure that all images are acquired and processed using identical settings.

IV. Mandatory Visualizations

Experimental Workflow for ATTO488-ProTx-II Imaging

Seed Nav1.7-expressing cells Wash with imaging buffer Incubate with ATTO488-ProTx-II
(1-10 nM, 15-30 min) Wash to remove unbound toxin Confocal Imaging

(488 nm excitation, 500-550 nm emission) Image Analysis

Click to download full resolution via product page

Caption: Experimental workflow for labeling and imaging Nav1.7 channels.
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Signaling Pathway of Nav1.7 Inhibition by ProTx-II

Nav1.7 Channel
(Closed State)

Inhibition of VSD Movement

ProTx-II bound

ATTO488-ProTx-II

Binds to VSD

Membrane Depolarization

Voltage Sensor Domain (VSD) Movement

Channel Opening
(Na+ Influx)

Channel Remains Closed

Click to download full resolution via product page

Caption: ProTx-II inhibits Nav1.7 by binding to the voltage sensor.

To cite this document: BenchChem. [Application Notes and Protocols for ATTO488-ProTx-II
in Confocal Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1573959#confocal-microscopy-settings-for-atto488-
protx-ii]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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